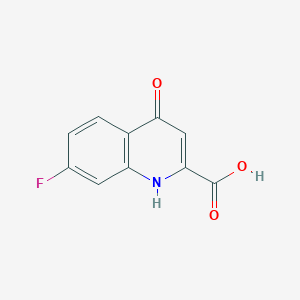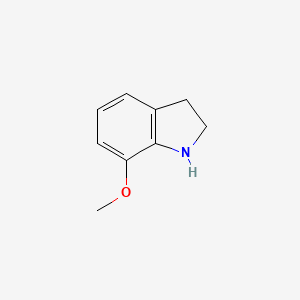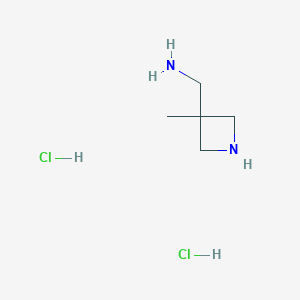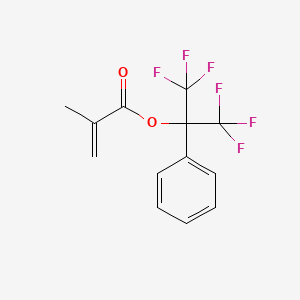
2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate
Overview
Description
2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate is a specialized compound known for its unique chemical properties. It is characterized by the presence of trifluoromethyl groups, which contribute to its high chemical stability and reactivity. This compound is used in various scientific and industrial applications due to its distinctive features.
Mechanism of Action
Target of Action
It is a semi-fluorinated monomer , and such compounds are generally used in the synthesis of high molecular weight materials and coatings .
Mode of Action
Semi-fluorinated monomers like this one are known for their chemical inertness
Biochemical Pathways
It is known to be used in the synthesis of new aromatic 3f polymers . These polymers could potentially interact with various biochemical pathways depending on their final application.
Biochemical Analysis
Biochemical Properties
2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to interact with enzymes involved in polymerization processes, such as polymerases and transferases. These interactions are primarily based on the compound’s ability to form stable complexes with the active sites of these enzymes, thereby influencing the rate and efficiency of polymerization reactions .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various signaling molecules, leading to altered cellular responses. Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of enzyme activity, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by modulating the binding of transcription factors to DNA, thereby affecting the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to heat or light. Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal toxic effects and can be used safely in various experimental settings. At high doses, it can cause adverse effects, including toxicity and damage to vital organs. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound can be used effectively without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can affect metabolic flux and alter the levels of various metabolites, thereby influencing overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization signals ensure that the compound reaches its site of action, where it can interact with target biomolecules and exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate typically involves the reaction of methacryloyl chloride with 2,2,2-trifluoroethanol in the presence of a base such as triethylamine . This reaction proceeds under mild conditions and results in the formation of the desired methacrylate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(2,2,2-trifluoroethyl methacrylate), which is used in coatings and optical materials.
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases, acids, and catalysts such as palladium for coupling reactions. Conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound include various polymers and substituted derivatives, which have applications in advanced materials and chemical research.
Scientific Research Applications
2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate is used in several scientific research fields:
Biology: Research into its biocompatibility and potential use in biomedical applications is ongoing.
Medicine: Its derivatives are being explored for use in drug delivery systems due to their stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl methacrylate: Similar in structure but lacks the phenyl group, making it less reactive in certain applications.
Hexafluoroisopropyl methacrylate: Contains additional fluorine atoms, providing even greater chemical stability but at a higher cost.
Uniqueness
2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate is unique due to the presence of both phenyl and trifluoromethyl groups, which confer a combination of high reactivity and stability. This makes it particularly valuable in applications requiring durable and chemically resistant materials.
Properties
IUPAC Name |
(1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-yl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F6O2/c1-8(2)10(20)21-11(12(14,15)16,13(17,18)19)9-6-4-3-5-7-9/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYAZQDOFPKNOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC(C1=CC=CC=C1)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564650 | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130540-87-3 | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1368758.png)
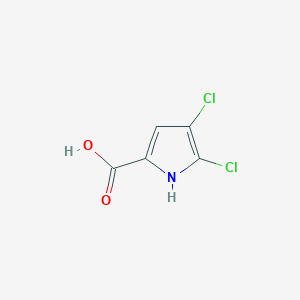
![decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B1368787.png)
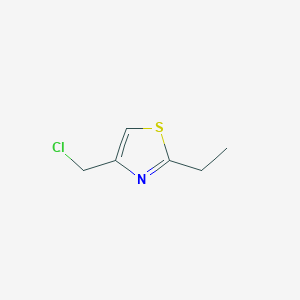
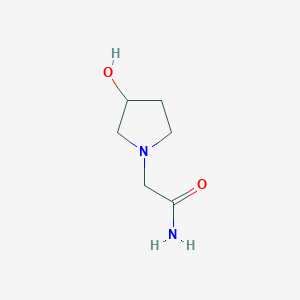
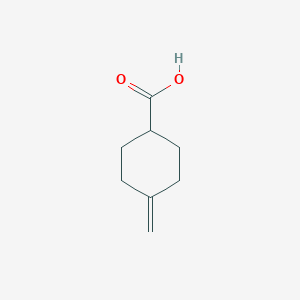
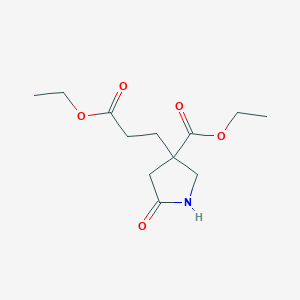
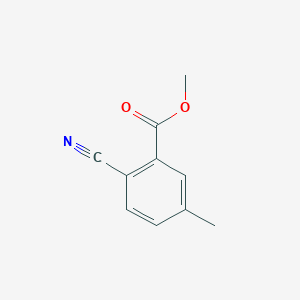
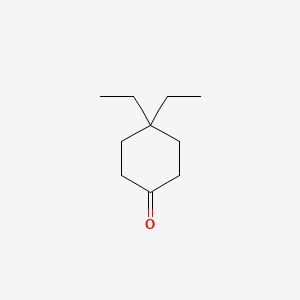
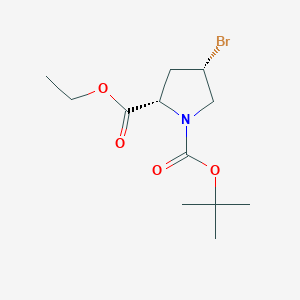
![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)
